molecular formula C11H20N2S3 B14357365 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 92506-21-3

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14357365
CAS No.: 92506-21-3
M. Wt: 276.5 g/mol
InChI Key: DWPVQXYEZCAEHZ-UHFFFAOYSA-N
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Description

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of nonyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include:

    Reagents: Nonyl mercaptan, thiosemicarbazide

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and heat transfer

    Purification steps: Including crystallization, filtration, and drying to obtain the pure compound

    Quality control: Analytical techniques such as HPLC and NMR to ensure the purity and consistency of the product

Chemical Reactions Analysis

Types of Reactions

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Various alkyl or aryl-substituted thiadiazole derivatives

Scientific Research Applications

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and lubricants.

Mechanism of Action

The mechanism of action of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active site and preventing substrate access.

    Disrupt cell membranes: By integrating into the lipid bilayer and altering membrane fluidity.

    Induce apoptosis: By activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Octylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
  • 5-(Decylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
  • 5-(Phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione

Uniqueness

5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific nonyl group, which imparts distinct physicochemical properties such as solubility and hydrophobicity

Properties

CAS No.

92506-21-3

Molecular Formula

C11H20N2S3

Molecular Weight

276.5 g/mol

IUPAC Name

5-nonylsulfanyl-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C11H20N2S3/c1-2-3-4-5-6-7-8-9-15-11-13-12-10(14)16-11/h2-9H2,1H3,(H,12,14)

InChI Key

DWPVQXYEZCAEHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=NNC(=S)S1

Origin of Product

United States

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